molecular formula C22H24ClN3O B2907783 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride CAS No. 1049752-25-1

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride

Cat. No.: B2907783
CAS No.: 1049752-25-1
M. Wt: 381.9
InChI Key: BBVAGVAUPVEKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound with notable applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride typically involves multi-step chemical processes. One common method includes:

  • Preparation of the Benzimidazole Core: : A reaction between o-phenylenediamine and suitable aldehydes under acidic conditions.

  • Alkylation: : Introducing the 2-methylallyl group via alkylation reactions, which are facilitated by catalysts such as potassium carbonate in aprotic solvents.

  • Formation of Pyrrolidinone Ring: : Cyclization reaction with o-tolylamine and a suitable lactam precursor under heated conditions.

  • Hydrochloride Formation: : Finally, the compound is reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial-scale production may use continuous flow reactors to ensure consistent quality and higher yields. Key factors include precise control of temperature, pressure, and reaction times to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride to reduce carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions occur, especially in the presence of strong bases like sodium hydride.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, under inert atmosphere conditions.

  • Substitution: : Sodium hydride, potassium carbonate, in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

These reactions primarily yield modified versions of the original compound with altered functional groups, often enhancing or modifying its biological activity.

Scientific Research Applications

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride has diverse applications:

  • Chemistry: : Used as a reagent in various organic synthesis reactions.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The compound's bioactivity is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Pathways involved typically include signaling cascades that regulate cellular functions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(2-methylallyl)-1H-imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride

  • 4-(1-(2-methylallyl)-1H-benzo[d]thiazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride

  • 4-(1-(2-methylallyl)-1H-pyrrolo[3,4-b]quinolin-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride

Uniqueness

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride stands out due to its benzimidazole core, which imparts significant biological activity and the potential for diverse applications. Its structural combination allows for unique interactions with molecular targets, distinguishing it from other compounds with similar frameworks.

Remember, these descriptions can serve as a starting point, and further research and detailed experimental data are necessary to fully understand the properties and applications of this complex compound.

Properties

IUPAC Name

1-(2-methylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O.ClH/c1-15(2)13-25-20-11-7-5-9-18(20)23-22(25)17-12-21(26)24(14-17)19-10-6-4-8-16(19)3;/h4-11,17H,1,12-14H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVAGVAUPVEKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.